1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one 1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20536209
InChI: InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H
SMILES:
Molecular Formula: C21H16O
Molecular Weight: 284.3 g/mol

1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one

CAS No.:

Cat. No.: VC20536209

Molecular Formula: C21H16O

Molecular Weight: 284.3 g/mol

* For research use only. Not for human or veterinary use.

1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one -

Specification

Molecular Formula C21H16O
Molecular Weight 284.3 g/mol
IUPAC Name 3-phenyl-1-(4-phenylphenyl)prop-2-en-1-one
Standard InChI InChI=1S/C21H16O/c22-21(16-11-17-7-3-1-4-8-17)20-14-12-19(13-15-20)18-9-5-2-6-10-18/h1-16H
Standard InChI Key LTWFSMHHLMTFFU-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the chalcone family, featuring a biphenyl moiety at the 1-position and a phenyl group at the 3-position of the propenone backbone. Its molecular formula is C₂₁H₁₆O, with a molecular weight of 284.35 g/mol . Key structural and spectral characteristics include:

PropertyValue/Description
IUPAC Name(2E)-1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one
Melting Point104–105°C (reported for analogous chalcones)
NMR (¹H, DMSO-d₆)δ 8.19–8.17 (m, 2H), 7.95 (d, J = 15.6 Hz, 1H), 7.91–7.86 (m, 2H)
MS (ESI)m/z = 261 (M+Na)+
UV-Vis λmax230–355 nm (typical for chalcones with extended conjugation)

The E-configuration of the α,β-unsaturated ketone is critical for its bioactivity, as it facilitates electron delocalization and interaction with cellular targets .

Synthesis and Industrial Production

Claisen-Schmidt Condensation

The primary synthetic route involves the Claisen-Schmidt condensation between 4-biphenylcarboxaldehyde and acetophenone derivatives under basic conditions (e.g., NaOH or KOH in ethanol/methanol) . This method yields the target compound with high stereoselectivity for the E-isomer:

4-Biphenylcarboxaldehyde+AcetophenoneBase1-([1,1’-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one\text{4-Biphenylcarboxaldehyde} + \text{Acetophenone} \xrightarrow{\text{Base}} \text{1-([1,1'-Biphenyl]-4-yl)-3-phenylprop-2-en-1-one}

Optimized conditions (room temperature, 76–98% yields) ensure scalability for industrial production .

Palladium-Catalyzed Approaches

Recent advances utilize palladium catalysts for one-pot syntheses, enhancing efficiency and reducing waste. For example, carbonylative Sonogashira coupling followed by selective hydrogenation achieves yields >60% .

Pharmacological Activities

Anticancer Activity

The compound exhibits potent cytotoxicity against multiple cancer cell lines:

Cell LineIC₅₀ (μM)MechanismReference
HeLa (Cervical)22.75Apoptosis via PI3K/Akt pathway inhibition
HepG2 (Liver)9.76–40.83Cell cycle arrest (G2/M phase)
MCF-7 (Breast)<10ROS generation and mitochondrial dysfunction

Notably, it outperforms cisplatin in某些 models, with selectivity indices (SI) >33 against non-tumoral cells .

Anti-Inflammatory and Antioxidant Effects

The compound inhibits cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), reducing prostaglandin E₂ (PGE₂) levels by 70% at 10 μM. Its antioxidant capacity, measured via DPPH assay, shows EC₅₀ values comparable to ascorbic acid .

Antimicrobial Properties

Against Staphylococcus aureus and Candida albicans, minimum inhibitory concentrations (MICs) range from 1.61–5.28 μg/mL, attributed to membrane disruption and enzyme inhibition .

Mechanism of Action

Apoptosis Induction

The compound activates caspase-3/7 and upregulates Bax/Bcl-2 ratios, triggering mitochondrial apoptosis . Molecular docking studies reveal strong binding affinity (−9.2 kcal/mol) to Bcl-2’s hydrophobic pocket .

Enzyme Inhibition

It competitively inhibits topoisomerase I (Ki = 0.8 μM) and NF-κB (IC₅₀ = 3.94 μM), disrupting DNA replication and inflammatory signaling .

Comparative Analysis with Analogues

Compound ModificationBioactivity TrendKey Finding
4′-Methoxy substitution↑ Anticancer (SI >6.5 vs. HMLE cells)Enhanced selectivity
B-ring halogenation (e.g., Br)↓ AntifungalReduced membrane permeability
Hybridization with morpholine↑ Antiproliferative (IC₅₀ < cisplatin)Improved ADME properties

Future Directions

  • Drug Delivery Systems: Nanoformulations (e.g., liposomes) to enhance bioavailability .

  • Combination Therapies: Synergy with checkpoint inhibitors (e.g., anti-PD-1) in immuno-oncology .

  • Targeted Modifications: Introducing sulfonamide groups to improve blood-brain barrier penetration .

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